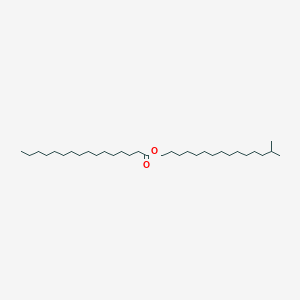
Isocetyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocetyl palmitate can be synthesized through the esterification of hexadecanoic acid with isohexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of hexadecanoic acid, isohexadecyl ester involves mixing hexadecanoic acid and isohexadecanol in a specific molar ratio, heating the mixture to a molten state, and then cooling it to room temperature. The cooled mixture is then reheated to around 350°C under an inert atmosphere and maintained at this temperature for 25-35 minutes to complete the esterification process . This method is advantageous due to its simplicity, low cost, and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
Isocetyl palmitate undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols and an acid or base catalyst.
Major Products
Hydrolysis: Hexadecanoic acid and isohexadecanol.
Reduction: Hexadecanol and isohexadecanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Isocetyl palmitate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, isohexadecyl ester involves its interaction with lipid bilayers in biological membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active ingredients through the skin .
Comparación Con Compuestos Similares
Isocetyl palmitate is similar to other long-chain fatty acid esters, such as:
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and isohexadecanol, which imparts distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in cosmetic and pharmaceutical applications .
Propiedades
Número CAS |
127770-27-8 |
|---|---|
Fórmula molecular |
C32H64O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
14-methylpentadecyl hexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
Clave InChI |
OUZOBPPZPCBJAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Key on ui other cas no. |
127770-27-8 |
Sinónimos |
ISOCETYL PALMITATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















